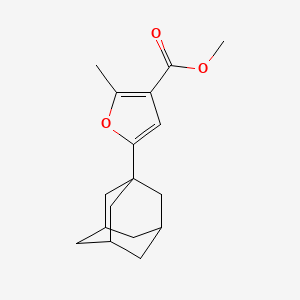

Methyl 5-(1-adamantyl)-2-methyl-3-furoate

Description

Methyl 5-(1-adamantyl)-2-methyl-3-furoate is a heterocyclic ester compound featuring a furan ring substituted with a methyl group at position 2 and a 1-adamantyl moiety at position 3. This compound is structurally related to other adamantane-containing furan derivatives, which have garnered interest in medicinal chemistry due to their antimicrobial, anti-inflammatory, and anti-HIV activities .

Properties

IUPAC Name |

methyl 5-(1-adamantyl)-2-methylfuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O3/c1-10-14(16(18)19-2)6-15(20-10)17-7-11-3-12(8-17)5-13(4-11)9-17/h6,11-13H,3-5,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOPLEDDDJJUNTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C23CC4CC(C2)CC(C4)C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(1-adamantyl)-2-methyl-3-furoate typically involves the following steps:

Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.

Furan Ring Formation: The furan ring can be synthesized via a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.

Esterification: The final step involves the esterification of the furan ring with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1-adamantyl)-2-methyl-3-furoate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a variety of oxygenated products.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The adamantyl group can undergo substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products

Oxidation: Products may include carboxylic acids, ketones, or aldehydes.

Reduction: The major product is the corresponding alcohol.

Substitution: Substituted adamantyl derivatives are formed.

Scientific Research Applications

Methyl 5-(1-adamantyl)-2-methyl-3-furoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(1-adamantyl)-2-methyl-3-furoate involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the lipophilicity and stability of the compound, allowing it to effectively interact with lipid membranes and proteins . The furan ring may participate in various biochemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Structural Analogues

The following table highlights structural analogues of Methyl 5-(1-adamantyl)-2-methyl-3-furoate and their key substituents:

Key Observations :

- The methyl ester at position 3 is a common feature, but substitutions at position 5 significantly alter biological activity and physicochemical properties.

Physicochemical Properties

- Lipophilicity: The adamantyl group increases logP values compared to non-adamantyl analogues. For example, adamantyl-substituted ureas exhibit higher lipophilicity than des-adamantyl counterparts, improving blood-brain barrier penetration .

- Solubility: this compound likely has lower aqueous solubility than polar derivatives like Methyl 5-(aminomethyl)-2-methyl-3-furoate hydrochloride, which contains an ionizable amine group .

Biological Activity

Methyl 5-(1-adamantyl)-2-methyl-3-furoate is a compound that combines an adamantyl group with a furoate moiety, which has been the focus of various studies due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicine and industry, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by a unique chemical structure that enhances its biological activity. The adamantyl group contributes to the compound's lipophilicity, facilitating membrane penetration, while the furoate moiety is known for its ability to interact with various enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | C14H18O3 |

| Molecular Weight | 234.29 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The adamantyl group enhances the compound's ability to penetrate lipid membranes, allowing it to reach intracellular targets effectively. The furoate moiety can modulate the activity of various enzymes and receptors, leading to diverse biological effects.

Key Mechanisms:

- Enzyme Interaction: The compound can inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation: It may interact with receptors influencing cellular signaling pathways.

Antiviral Properties

Research indicates that derivatives of this compound exhibit antiviral properties. Studies have shown its effectiveness against various viral infections, potentially serving as a therapeutic agent.

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies suggest it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

Antimicrobial Effects

This compound has demonstrated antimicrobial activity against a range of pathogens, making it a candidate for further exploration in infectious disease treatment.

Case Studies and Research Findings

- Antiviral Activity Study : A study published in Pharmaceutical Research demonstrated that this compound exhibited significant antiviral activity against influenza viruses, with an IC50 value indicating effective inhibition at low concentrations.

- Anticancer Research : In vitro studies on breast cancer cell lines showed that the compound reduced cell viability significantly compared to controls, suggesting potential as an anticancer agent .

- Antimicrobial Efficacy : A comparative study on various adamantyl derivatives found that this compound had superior antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other adamantyl derivatives, which are known for their biological activities. Below is a comparison highlighting its unique features:

Table 2: Comparison with Similar Compounds

| Compound | Antiviral Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | Yes | Yes | Combination of adamantyl and furoate moieties |

| 1-Adamantylamine | Moderate | Yes | Simple amine structure |

| Adamantane-1-carboxylic acid | Limited | No | Lacks furan ring |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.